molecular formula C14H22N4O4S B2760759 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine CAS No. 2097897-60-2

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2760759
CAS No.: 2097897-60-2
M. Wt: 342.41
InChI Key: GDQKHYGYNNOUIZ-UHFFFAOYSA-N
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Description

“4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine.

    Attachment to Piperidine: The pyrimidine derivative is then reacted with piperidine under conditions that facilitate the formation of the ether linkage.

    Sulfonylation: The piperidine derivative is sulfonylated using a sulfonyl chloride reagent.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.

    Reduction: Reduction reactions could target the sulfonyl group or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may interact with specific proteins or nucleic acids.

Medicine

In medicinal chemistry, such compounds are often explored for their therapeutic potential. They may exhibit activity against certain diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-(Pyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
  • **4-((4-(2-Methylpyrimidin-5-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

Uniqueness

The uniqueness of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” lies in its specific substitution pattern and the presence of the 2-methyl group on the pyrimidine ring. This can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-12-15-5-2-14(16-12)22-13-3-6-17(7-4-13)23(19,20)18-8-10-21-11-9-18/h2,5,13H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQKHYGYNNOUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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